molecular formula C10H9NO B8652621 4-Cyclopropyl-2-hydroxybenzonitrile

4-Cyclopropyl-2-hydroxybenzonitrile

Cat. No.: B8652621
M. Wt: 159.18 g/mol
InChI Key: JEYJJLZLOIINHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-cyclopropyl-2-hydroxybenzonitrile

InChI

InChI=1S/C10H9NO/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7,12H,1-2H2

InChI Key

JEYJJLZLOIINHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-hydroxybenzonitrile (1 g, 5.05 mmol), potassium cyclopropyltrifluoroborate (1.495 g, 10.10 mmol), K3PO4 (5.05 ml, 15.15 mmol) and PdCl2(Amphos)2 (0.358 g, 0.505 mmol) in toluene (25 mL) was allowed to stir at 100° C. under nitrogen overnight. The mixture was then cooled to room temperature, diluted with EtOAc/NH4Cl(aq), and filtered through a pad of Celite. The organic layer was seperated, dried over Na2SO4, filtered and concentrated. The residue was purified by FCC (0-50% EtOAc/heptane) to provide 4-cyclopropyl-2-hydroxybenzonitrile, 1H NMR (400 MHz, CH2Cl2) δ 12.17 (br. s., 1H), 7.23 (d, J=8.34 Hz, 1H), 6.51-6.58 (m, 2H), 1.82 (tt, J=5.02, 8.37 Hz, 1H), 0.94-1.00 (m, 2H), 0.68-0.73 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.495 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
5.05 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
EtOAc NH4Cl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
PdCl2(Amphos)2
Quantity
0.358 g
Type
catalyst
Reaction Step Six

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